molecular formula C23H21NO2S B14723729 4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol CAS No. 6277-23-2

4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol

Cat. No.: B14723729
CAS No.: 6277-23-2
M. Wt: 375.5 g/mol
InChI Key: IVBASDRKBCHBSP-UHFFFAOYSA-N
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Description

4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol typically involves the reaction of benzothiazole derivatives with phenolic compounds. One common method involves the condensation of 2-aminothiophenol with 4-hydroxybenzaldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with 4-hydroxyphenylbutanone in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenolic hydroxyl group can generate reactive oxygen species (ROS), causing oxidative stress in cells. These combined effects contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring with a phenolic group and a butan-2-yl chain makes it a versatile compound for various applications .

Properties

CAS No.

6277-23-2

Molecular Formula

C23H21NO2S

Molecular Weight

375.5 g/mol

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphenyl)butan-2-yl]phenol

InChI

InChI=1S/C23H21NO2S/c1-23(16-6-10-18(25)11-7-16,17-8-12-19(26)13-9-17)15-14-22-24-20-4-2-3-5-21(20)27-22/h2-13,25-26H,14-15H2,1H3

InChI Key

IVBASDRKBCHBSP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NC2=CC=CC=C2S1)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Origin of Product

United States

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